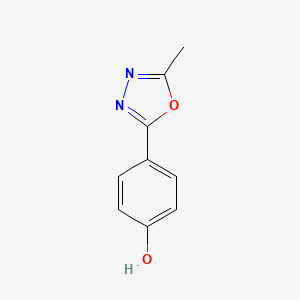

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERZQXLBGWDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421950 | |

| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25877-46-7 | |

| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

facile synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

An In-Depth Technical Guide Topic: Facile Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of biological activities and favorable physicochemical properties.[1][2][3] This five-membered heterocycle is a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This guide provides a detailed, field-proven methodology for the facile and efficient synthesis of a key derivative, this compound. We will dissect the strategic choices behind the synthetic route, offer a robust, step-by-step protocol, and explore the underlying reaction mechanism, providing researchers with a self-validating system for producing this valuable compound.

Strategic Foundation: Retrosynthetic Analysis and Method Selection

The design of a facile synthesis prioritizes efficiency, accessibility of starting materials, and high yields. For the target molecule, this compound, the most logical retrosynthetic disconnection breaks the oxadiazole ring, leading back to two primary synthons: a 4-hydroxyphenyl precursor and an acetyl group source.

Caption: Overall experimental workflow diagram.

Detailed Experimental Protocols

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Purpose |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Starting Material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent/Reagent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |

| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | Reagent |

| Triethyl Orthoacetate | C₈H₁₈O₃ | 162.23 | Reagent/Dehydrant |

| 1-Butanol | C₄H₁₀O | 74.12 | Recrystallization Solvent |

Protocol 1: Synthesis of 4-Hydroxybenzohydrazide

This protocol is adapted from standard procedures for converting esters to hydrazides. [4]

-

Esterification:

-

To a 500 mL round-bottom flask, add 4-hydroxybenzoic acid (27.6 g, 0.20 mol), absolute ethanol (200 mL), and concentrated sulfuric acid (5 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 500 mL of ice-cold water. A white precipitate of ethyl 4-hydroxybenzoate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C.

-

-

Hydrazinolysis:

-

In a 250 mL round-bottom flask, combine the dried ethyl 4-hydroxybenzoate (16.6 g, 0.10 mol) and hydrazine monohydrate (10.0 g, 0.20 mol).

-

Heat the mixture at 120 °C for 3 hours. [1]The mixture will become a homogenous melt before a solid begins to form.

-

Cool the reaction mixture to room temperature and add 50 mL of cold water to precipitate the product fully.

-

Collect the white solid of 4-hydroxybenzohydrazide by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.

-

Protocol 2: Facile Synthesis of this compound

This highly efficient one-step cyclization is based on a proven literature method. [5]

-

Reaction Setup:

-

In a 250 mL round-bottom flask, place 4-hydroxybenzohydrazide (9.6 g, 0.063 mol) and triethyl orthoacetate (44 parts, approx. 48 mL, 0.29 mol).

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

-

Cyclodehydration:

-

Heat the mixture to a gentle reflux with continuous stirring. The reaction is typically maintained overnight (12-16 hours) to ensure complete conversion.

-

As the reaction progresses, the final product will begin to precipitate from the hot solution.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove any residual orthoester.

-

For final purification, recrystallize the product from 1-butanol. This will yield the target compound as fine, white crystals.

-

Dry the purified product in a vacuum oven. An expected yield of approximately 10.5 g (99%) can be achieved. [5]

-

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 238-240 °C [5] |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.3 (s, 1H, -OH), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.1, 162.4, 160.7, 128.5, 116.2, 114.9, 10.8 |

| IR (KBr, cm⁻¹) | ~3100-3300 (O-H stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1280 (C-O stretch) |

| MS (ESI+) | m/z 177.06 [M+H]⁺ |

Mechanistic Insights: The Role of the Orthoester

The "facile" nature of this synthesis is rooted in the dual function of triethyl orthoacetate. It acts not only as the source of the C-methyl group but also as an efficient dehydrating agent, driving the cyclization to completion.

Caption: Key steps in the orthoester-mediated cyclization.

-

Initial Adduct Formation: The terminal, more nucleophilic nitrogen of the 4-hydroxybenzohydrazide attacks the electrophilic central carbon of the triethyl orthoacetate.

-

First Ethanol Elimination: An intermediate is formed which readily eliminates a molecule of ethanol to generate a reactive N-acyl-imidate species.

-

Intramolecular Cyclization: The carbonyl oxygen of the benzoyl group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed C=N bond. This ring-closing step forms the five-membered heterocyclic precursor.

-

Aromatization via Dehydration: The resulting hemiaminal-like intermediate is unstable. Driven by the formation of a stable aromatic oxadiazole ring, a final molecule of ethanol is eliminated, yielding this compound. The high temperature (reflux) facilitates these elimination steps.

This pathway elegantly circumvents the need for external, often harsh, dehydrating agents and is a prime example of atom economy in modern organic synthesis.

Conclusion

The synthesis of this compound from 4-hydroxybenzoic acid via its hydrazide derivative is a robust, high-yielding, and facile process. The use of triethyl orthoacetate in the key cyclodehydration step provides an exceptionally clean and efficient route to this medicinally relevant scaffold. The protocols and mechanistic explanations provided herein offer researchers a comprehensive and trustworthy guide for the preparation of this valuable compound, enabling further exploration in drug discovery and materials science.

References

-

An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PMC - NIH. [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing. [Link]

-

Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu. SciSpace. [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

-

One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. ACS Publications. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]

-

A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. Sci-Hub. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. D-Scholarship@Pitt. [Link]

Sources

One-Pot Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol: A Technical Guide for Advanced Drug Discovery

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target molecule, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, is of particular interest due to the presence of a phenolic hydroxyl group, which can participate in crucial hydrogen-bonding interactions with biological targets, and a methyl group that can influence selectivity and pharmacokinetic properties. This guide provides a comprehensive, one-pot synthesis protocol for this valuable compound, designed for efficiency and reproducibility in a research and development setting.

Proposed One-Pot Synthesis Protocol: A Microwave-Assisted Approach

This protocol is a well-reasoned adaptation of established microwave-assisted synthesis methodologies for 1,3,4-oxadiazoles, tailored for the specific synthesis of this compound. Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles.

Reaction Scheme:

Caption: Proposed one-pot synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.38 g | 10 |

| Acetic Hydrazide | C₂H₆N₂O | 74.08 | 0.74 g | 10 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 0.5 mL | 5.4 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Experimental Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid (1.38 g, 10 mmol) and acetic hydrazide (0.74 g, 10 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (0.5 mL, 5.4 mmol) to the mixture in a fume hood. Caution: The reaction is exothermic.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction vessel to room temperature, carefully pour the mixture onto crushed ice (50 g) with constant stirring.

-

Precipitation and Filtration: Allow the precipitate to form completely. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.

-

Drying: Dry the purified product in a vacuum oven at 60°C.

Reaction Mechanism and Rationale

The one-pot synthesis proceeds through a two-step sequence within a single reaction vessel: the initial formation of an N,N'-diacylhydrazine intermediate, followed by an intramolecular cyclodehydration to yield the 1,3,4-oxadiazole ring.

Caption: Plausible reaction mechanism for the formation of the target compound.

-

N,N'-Diacylhydrazine Formation: In the initial step, the more nucleophilic nitrogen of acetic hydrazide attacks the carbonyl carbon of 4-hydroxybenzoic acid. This is followed by the elimination of a water molecule to form the key intermediate, N-acetyl-N'-(4-hydroxybenzoyl)hydrazine.

-

Cyclodehydration: Phosphorus oxychloride acts as a powerful dehydrating agent. It activates one of the carbonyl groups of the diacylhydrazine intermediate, making it more susceptible to intramolecular nucleophilic attack by the other amide's oxygen atom. The subsequent elimination of water results in the formation of the stable 1,3,4-oxadiazole ring. Microwave irradiation significantly accelerates this cyclodehydration step.

Characterization of this compound

The successful synthesis of the target compound can be confirmed by comparing the analytical data with the literature values.

| Property | Value |

| Melting Point | 236 °C |

| ¹H-NMR (DMSO-d₆, δ ppm) | 10.26 (s, 1H, OH), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 2.56 (s, 3H, CH₃) |

| EI-MS (m/z) | 176 (M⁺) |

| Elemental Analysis (C₉H₈N₂O₂) | Calculated: C, 61.36%; H, 4.58%; N, 15.90%. Found: C, 61.34%; H, 4.49%; N, 15.48% |

Safety Precautions

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acetic Hydrazide: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Microwave Reactor: Use only a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. Ensure the reaction vessel is properly sealed to prevent pressure buildup.

-

General Precautions: All manipulations should be carried out in a fume hood. Wear appropriate PPE at all times.

Conclusion

This technical guide provides a robust and efficient one-pot, microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave chemistry, this method offers a significant improvement over traditional multi-step syntheses in terms of reaction time and simplicity. The detailed protocol, mechanistic insights, and characterization data presented herein should enable researchers in drug discovery and medicinal chemistry to readily access this valuable building block for the development of novel therapeutic agents.

References

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Journal of Heterocyclic Chemistry, 45(5), 1267-1273.

- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(19), 3585.

- Porcheddu, A., et al. (2012). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Molecules, 17(10), 11899-11910.

- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817-1830.

- Bollikolla, H. B., & Liu, Z. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273.

- Al-Adiwish, W. M., et al. (2019). Synthesis and Characterization of Some New Derivatives Based on 4, 4'-(1, 3, 4-oxadiazole-2, 5-diyl) Dianiline. AIP Conference Proceedings, 2125(1), 020002.

- International Journal of Pharmaceutical Sciences Review and Research. (2023). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.

- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.

- Tkaçik, T., et al. (2022). Synthesis of 2, 5-Dialkyl-1, 3, 4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.

- Aslam, M., et al. (2018). 1, 3, 4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018.

- Szymańska, E., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1, 3, 4-oxadiazoles Containing Bis (carboxymethyl) amino Group. Molecules, 28(22), 7686.

- Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1, 3, 4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian journal of pharmaceutical sciences, 74(4), 332.

- Kumar, A., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic & medicinal chemistry letters, 30(12), 127136.

- The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Journal of Molecular Structure, 1141, 36-46.

- Khokhlov, A. L., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1, 3, 4-oxadiazole-2-yl). Research Results in Pharmacology, 7(4), 1-9.

- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1215-1226.

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28087-28095.

- Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.

- Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Manchester.

- What products and byproducts are formed from the reaction of 4-hydroxybenzoic acid with acetic anhydride?. Brainly.com.

- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 24(19), 3505.

A Comprehensive Technical Guide to the Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, a valuable heterocyclic building block, from the readily available starting material, 4-hydroxybenzoic acid hydrazide. The 1,3,4-oxadiazole core is a prominent scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This molecule, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and functional organic materials.[3]

Section 1: The Strategic Approach: Mechanism and Rationale

The conversion of an acid hydrazide to a 2,5-disubstituted-1,3,4-oxadiazole is a classic and efficient method for constructing this important heterocycle. The synthesis of this compound from 4-hydroxybenzoic acid hydrazide is typically achieved through a one-pot reaction that involves two fundamental mechanistic steps: N-acylation followed by a cyclodehydration cascade.

Core Reactants

-

Starting Material: 4-Hydroxybenzoic Acid Hydrazide: This bifunctional molecule contains a nucleophilic hydrazide group essential for ring formation and a phenolic hydroxyl group that is typically preserved throughout the reaction. It is commonly prepared by reacting an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, with hydrazine hydrate.[4][5][6]

-

Carbon Source & Cyclizing Agent: To form the 5-methyl substituted oxadiazole, a reagent capable of introducing an acetyl group is required. Common and effective choices include:

-

Triethyl Orthoacetate: This reagent serves as an efficient source of the acetyl group. The reaction is driven forward by the formation of volatile byproducts (ethanol), making it a high-yielding choice.[7][8]

-

Acetic Anhydride: This reagent can also be used. It acts as both the acetylating agent and a dehydrating agent to facilitate the final ring closure.[4]

-

Reaction Mechanism: A Stepwise Dissection

The transformation proceeds through a well-established pathway involving the formation of a key diacylhydrazine intermediate, which then undergoes intramolecular cyclization.

-

N-Acylation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of the 4-hydroxybenzoic acid hydrazide onto the electrophilic carbon of the acetylating agent (e.g., triethyl orthoacetate).

-

Intermediate Formation: This initial step forms a key intermediate, N'-acetyl-4-hydroxybenzohydrazide (a 1,2-diacylhydrazine). This intermediate is often not isolated and proceeds directly to the next step.

-

Cyclodehydration: Under thermal conditions (reflux), the oxygen atom of the 4-hydroxybenzoyl group acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acetyl group. This is followed by the elimination of a water molecule, a process known as cyclodehydration, which results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.[2][9][10]

The following diagram illustrates this mechanistic pathway.

Section 2: Field-Proven Experimental Protocol

This section details a robust and reproducible protocol for the synthesis, isolation, and purification of this compound. The procedure is designed to be a self-validating system, where successful completion of each step ensures the integrity of the final product.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Hydroxybenzoic acid hydrazide | Round-bottom flask (50 mL or 100 mL) |

| Triethyl orthoacetate | Reflux condenser |

| 1-Butanol (or Ethanol) for recrystallization | Heating mantle with magnetic stirrer |

| Deionized Water | Magnetic stir bar |

| Ice | Buchner funnel and filter flask |

| Filter paper | |

| Beakers and Erlenmeyer flasks | |

| Thin-Layer Chromatography (TLC) plates | |

| Capillary tubes for melting point |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid hydrazide (e.g., 9.6 g) and triethyl orthoacetate (e.g., 44 parts by weight).[8]

-

Heating and Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase), observing the disappearance of the starting material spot. The reaction is typically refluxed overnight to ensure completion.[8]

-

Product Precipitation and Isolation: After the reaction is complete (typically 8-12 hours), allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate out of the solution. To maximize precipitation, the cooled reaction mixture can be poured into a beaker containing ice water and stirred for 15-30 minutes.[11]

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water to remove any residual impurities.

-

Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as 1-butanol or ethanol, and heat the mixture until the solid completely dissolves.[8] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce the formation of pure crystals.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly (in a vacuum oven, if available) to obtain the final product, this compound, as a crystalline solid.

Experimental Workflow Diagram

Section 3: Product Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A sharp melting point and consistent spectroscopic data are hallmarks of a successful synthesis.

Physical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

| Analysis Technique | Expected Result | Reference |

| Physical Appearance | White to off-white crystalline solid | - |

| Melting Point | 236 - 238.8 °C | [7][8] |

| ¹H-NMR (DMSO-d₆) | δ ≈ 10.26 (s, 1H, -OH), δ ≈ 7.85 (d, 2H, Ar-H), δ ≈ 6.98 (d, 2H, Ar-H), δ ≈ 2.56 (s, 3H, -CH₃) | [7] |

| EI-MS | m/z 176 (M⁺) | [7] |

| IR (KBr, cm⁻¹) | ~3100-3300 (O-H stretch, broad), ~1610 (C=N stretch), ~1250 (C-O-C stretch) | |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

Note: NMR chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument.

Justification of Procedural Choices

-

Why Triethyl Orthoacetate? This reagent is highly effective because it acts as a masked form of an acetylating agent. The reaction byproducts, ethanol and ethyl acetate, are more volatile than the reactants, which helps to drive the equilibrium towards the product side according to Le Châtelier's principle.

-

Why Reflux? The cyclodehydration step requires a significant energy input to overcome the activation barrier for intramolecular cyclization and the elimination of water. Heating the reaction mixture to its boiling point (reflux) provides the necessary thermal energy in a controlled manner.[4][12]

-

Why Pour into Ice Water? This step serves a dual purpose. First, it effectively quenches the reaction. Second, the target organic product is significantly less soluble in cold water than in the reaction solvent, causing it to precipitate out, which allows for easy and efficient separation from water-soluble byproducts and unreacted reagents.[11]

-

The Role of Recrystallization: This is the cornerstone of purification for solid compounds. It operates on the principle of differential solubility. By dissolving the crude product in a minimum of hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving impurities behind in the mother liquor. A sharp, un-depressed melting point that matches the literature value is a strong confirmation of purity.

Section 4: Safety and Handling

All chemical syntheses should be conducted with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves when handling chemicals.

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or corrosive reagents like acetic anhydride and during reflux.

-

Reagent Handling:

-

Triethyl Orthoacetate: Flammable liquid and vapor. Keep away from ignition sources.

-

4-Hydroxybenzoic Acid Hydrazide: May cause skin and eye irritation. Avoid inhalation of dust.

-

Solvents (Butanol/Ethanol): Flammable liquids. Handle with care and away from open flames.

-

Section 5: Conclusion

The synthesis of this compound from 4-hydroxybenzoic acid hydrazide is a reliable and efficient transformation that provides access to a highly valuable chemical intermediate. The one-pot procedure using triethyl orthoacetate under reflux conditions is a robust method, characterized by a straightforward work-up and purification. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently and safely execute this synthesis, yielding a high-purity product ready for application in drug discovery and materials science.

References

-

B. K. Patel et al. (2011). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

-

MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

MDPI. (2022). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Available at: [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

-

ResearchGate. Intermolecular cyclization of acylhydrazines. Available at: [Link]

-

Sci-Hub. Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

IOPscience. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available at: [Link]

-

University of Baghdad Digital Repository. (2016). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available at: [Link]

-

ACS Publications. (2023). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. Available at: [Link]

-

Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available at: [Link]

-

ACS Omega. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]

-

University of Baghdad Digital Repository. Article - Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available at: [Link]

-

Luxembourg Bio Technologies. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

-

ResearchGate. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PMC. Available at: [Link]

-

Rowan University. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Available at: [Link]

-

NIH. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

AHH Chemical. This compound | 25877-46-7. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]

-

ResearchGate. (2019). SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. Available at: [Link]

-

Brainly.com. (2023). What products and byproducts are formed from the reaction of 4-hydroxybenzoic acid with acetic anhydride?. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemmethod.com [chemmethod.com]

- 5. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 12. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is foundational to understanding their bioactivity and physical properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Significance

This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) features a phenol ring linked to a 5-methyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, enhancing properties like metabolic stability and membrane permeability, which makes its derivatives promising candidates for drug discovery.[2] Accurate spectroscopic characterization is a non-negotiable prerequisite for any further investigation, ensuring sample purity, confirming structural integrity, and providing a baseline for metabolic or degradation studies.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a suitable method for generating the molecular ion and characteristic fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrument Calibration : The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Acquisition and Interpretation Workflow

Caption: Workflow for EI-MS analysis.

Mass Spectrum Data

The EI-MS analysis of this compound yields a prominent molecular ion peak, confirming its molecular weight.

| Ion Type | Experimental m/z | Relative Intensity (%) | Interpretation |

| [M]⁺ | 176 | 100 | Molecular Ion |

Source: Aly et al., 2007[3]

Data Interpretation: The mass spectrum shows a base peak at m/z 176, which corresponds to the molecular ion ([C₉H₈N₂O₂]⁺).[3] The high intensity of the molecular ion peak suggests a relatively stable structure under EI conditions, which is characteristic of aromatic and heterocyclic systems. Fragmentation of 1,3,4-oxadiazoles typically involves cleavage of the heterocyclic ring.[4][5] Key fragmentation pathways would likely involve the loss of small stable molecules like CO, N₂, or CH₃CN, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound's structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Background : An ambient air background spectrum is collected to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Application : A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application : A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition : The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) in the range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is baseline-corrected and analyzed for characteristic absorption bands.

IR Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition.

Characteristic IR Absorption Bands

While a specific experimental spectrum for this exact molecule is not available in the cited literature, the expected characteristic absorption bands can be reliably predicted based on its functional groups and data from analogous 1,3,4-oxadiazole structures.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 | O-H stretch (broad) | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1615-1600 | C=N stretch | Oxadiazole ring |

| ~1580-1450 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O stretch | Phenolic C-O |

| ~1180-1050 | C-O-C stretch | Oxadiazole ring |

| ~970-960 | =C-O-C= stretch | Oxadiazole ring |

Data Interpretation: The most telling signals for confirming the structure of this compound would be a broad absorption band above 3100 cm⁻¹ for the phenolic O-H group, C=N stretching around 1610 cm⁻¹ characteristic of the oxadiazole ring, and strong C-O-C stretching bands between 1250 and 1050 cm⁻¹.[6][7] The presence of both aromatic and aliphatic C-H stretches would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition : A proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is run to obtain a spectrum with singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition.

¹H-NMR Spectroscopic Data

The experimental ¹H-NMR data provides unambiguous confirmation of the proton environments in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.26 | Singlet | 1H | - | Phenolic -OH |

| 7.85 | Doublet | 2H | 8.6 | H-2', H-6' (ortho to oxadiazole) |

| 6.98 | Doublet | 2H | 8.6 | H-3', H-5' (ortho to -OH) |

| 2.56 | Singlet | 3H | - | Methyl (-CH₃) |

Solvent: Not specified in the source, likely DMSO-d₆ due to the phenolic proton shift. Source: Aly et al., 2007[3]

Data Interpretation: The ¹H-NMR spectrum is highly diagnostic. A singlet at 10.26 ppm is characteristic of a phenolic hydroxyl proton.[3] The two doublets at 7.85 and 6.98 ppm represent a classic para-substituted benzene ring system, with the downfield signal corresponding to the protons adjacent to the electron-withdrawing oxadiazole ring and the upfield signal corresponding to the protons adjacent to the electron-donating hydroxyl group.[3] The singlet at 2.56 ppm integrating to three protons is unequivocally assigned to the methyl group attached to the oxadiazole ring.[3]

¹³C-NMR Spectroscopic Data (Predicted)

No experimental ¹³C-NMR data for this specific compound is available in the cited literature. However, based on data for structurally similar 1,3,4-oxadiazoles and substituted phenols, a predicted spectrum can be constructed.[9][10][11] The carbons of the 1,3,4-oxadiazole ring typically resonate in the 160-165 ppm range.[9]

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| ~164-165 | C-5 | Oxadiazole carbon attached to the methyl group. |

| ~161-163 | C-2 | Oxadiazole carbon attached to the phenol ring. |

| ~159-160 | C-4' | Phenolic carbon bearing the -OH group. |

| ~128-130 | C-2', C-6' | Aromatic carbons ortho to the oxadiazole. |

| ~116-118 | C-3', C-5' | Aromatic carbons ortho to the -OH group. |

| ~115-117 | C-1' | Quaternary aromatic carbon attached to the oxadiazole. |

| ~10-12 | -CH₃ | Methyl carbon. |

Data Interpretation: In a hypothetical ¹³C-NMR spectrum, one would expect to find seven distinct signals. The two signals at the lowest field (~161-165 ppm) would be assigned to the two carbons of the oxadiazole ring.[9] The four signals in the aromatic region (~115-160 ppm) correspond to the four unique carbons of the para-substituted phenol ring. The most upfield signal (~10-12 ppm) would be attributed to the methyl carbon. The specific shifts are influenced by the electronic effects of the substituents on both rings.

Conclusion

The collective analysis of Mass Spectrometry, IR, and NMR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound. The mass spectrum confirms the molecular weight of 176.17 g/mol . IR spectroscopy identifies the key functional groups, including the phenolic hydroxyl, the aromatic system, and the core oxadiazole heterocycle. Finally, ¹H-NMR spectroscopy provides precise information on the proton environment, confirming the substitution pattern, while predictive ¹³C-NMR analysis complements this data for a full structural assignment. This comprehensive spectroscopic profile is indispensable for quality control, regulatory submissions, and further research in the development of new therapeutic agents and materials.

References

-

Çalışkan, E., & Aydıner, B. (2021). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Accessed January 17, 2026. [Link]

-

Aly, A. A., Bräse, S., & Nieger, M. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 12(9), 2047-2066. [Link]

-

ResearchGate. (2020). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Accessed January 17, 2026. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Accessed January 17, 2026. [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Chemistry, 2014, 1-7. [Link]

-

Reva, I., & Lapinski, L. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6543. [Link]

-

ResearchGate. (2019). The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. Accessed January 17, 2026. [Link]

-

Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2015, 1-13. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. Accessed January 17, 2026. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. Accessed January 17, 2026. [Link]

-

ResearchGate. (2018). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. Accessed January 17, 2026. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed, 24(3), 328-46. [Link]

-

Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927. [Link]

-

de Souza, M. V. N., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(4), 587-593. [Link]

-

Jayaroopa, M. A., et al. (2010). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 122(6), 885-890. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 17, 2026. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

Szymański, W., et al. (2016). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 21(11), 1530. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. [Link]

-

Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist. Accessed January 17, 2026. [Link]

-

SpectraBase. 1,3,4-Oxadiazole-2-methanamine, N-ethyl-5-phenyl-. SpectraBase. Accessed January 17, 2026. [Link]

-

Mamonov, D. G., et al. (2021). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 13(14), 2269. [Link]

-

ResearchGate. (2017). FT-IR spectrum of 5-(5-([1,1′-biphenyl]-4-yl)-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine (7). ResearchGate. Accessed January 17, 2026. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. journalspub.com [journalspub.com]

- 8. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Foreword

For the modern researcher in drug development and materials science, a thorough understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of innovation. These properties govern a compound's behavior from synthesis to application, dictating its solubility, stability, membrane permeability, and target engagement. This guide provides a comprehensive technical overview of this compound (CAS: 25877-46-7), a heterocyclic compound of significant interest. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities, including antimicrobial and anticancer properties.[1] This document synthesizes known experimental data with established analytical methodologies to serve as a vital resource for scientists working with this promising molecule.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity.

-

Chemical Name: this compound

-

CAS Number: 25877-46-7[2]

-

Canonical SMILES: Cc1nnc(o1)c2ccc(cc2)O

-

InChI Key: ZGERZQXLBGWDCL-UHFFFAOYSA-N

The structure, comprising a phenol ring linked to a methyl-substituted 1,3,4-oxadiazole, provides a unique combination of a hydrogen bond donor (the phenolic hydroxyl group) and a metabolically stable heterocyclic core, making it a person of interest for pharmaceutical applications.[3]

Synthesis Pathway

Understanding the synthesis of a compound is critical for anticipating potential impurities and for scaling up production. A common and effective method for the preparation of this compound involves the cyclization of 4-hydroxybenzoic acid hydrazide.

Protocol: Synthesis via Triethyl Orthoacetate

This procedure is favored for its high yield and relatively straightforward execution. The mechanism involves the reaction of the hydrazide with triethyl orthoacetate, which serves as both a reagent and a solvent, followed by an intramolecular cyclization with the elimination of ethanol to form the stable 1,3,4-oxadiazole ring.

Step-by-Step Methodology:

-

A mixture of 4-hydroxybenzoic acid hydrazide (1 equivalent) and triethyl orthoacetate (a significant excess, e.g., 4-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove excess reagents, and dried.

-

For higher purity, the crude product can be recrystallized from a solvent such as 1-butanol.[4]

Caption: Synthetic workflow for this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. It is crucial to distinguish between experimentally verified values and computationally predicted data, as the latter provides an estimate that must be confirmed in the laboratory for critical applications.

| Property | Value | Data Type | Source |

| Melting Point | 236 °C | Experimental | [5] |

| Boiling Point | 352.9 ± 44.0 °C | Predicted | |

| Density | 1.270 ± 0.06 g/cm³ | Predicted | [1] |

| pKa (Phenolic OH) | 8.17 ± 0.15 | Predicted | ChemicalBook |

Experimental Determination of Physicochemical Properties

For properties where only predicted data is available, or for confirming batch-to-batch consistency, the following established protocols are recommended.

Thermal Properties: Melting and Boiling Point

The melting point is a critical indicator of purity. The experimental value of 236 °C is well-documented.[5]

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC) DSC is superior to traditional melting point apparatus as it provides both the onset temperature and the enthalpy of fusion, offering deeper insight into the sample's thermal behavior.

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp peak indicates high purity.

Acidity (pKa)

The predicted pKa of ~8.17 suggests the phenolic proton is weakly acidic. This value is crucial for understanding the compound's ionization state in physiological media, which affects solubility and receptor binding.

Protocol: pKa Determination by Potentiometric Titration This gold-standard method measures the change in pH of a solution as a titrant is added.

-

Solution Preparation: Prepare a dilute, standardized solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water/methanol co-solvent if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the phenolic protons have been neutralized.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase. It is a key predictor of drug absorption and membrane permeability.

Protocol: LogP Determination by Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and water.

-

Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel. Shake vigorously for a set period to allow equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Solubility is a gatekeeper property in drug development. Poor aqueous solubility can terminate the development of an otherwise promising candidate.

Protocol: Thermodynamic Solubility by the Shake-Flask Method (Equilibrium Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): Experimental data confirms the key structural features.[5]

-

δ 10.26 (s, 1H, -OH): A singlet corresponding to the phenolic hydroxyl proton. Its chemical shift can vary depending on solvent and concentration.

-

δ 7.85 (d, J = 8.6 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the oxadiazole ring.

-

δ 6.98 (d, J = 8.6 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the hydroxyl group.

-

δ 2.56 (s, 3H, -CH₃): A sharp singlet for the three protons of the methyl group on the oxadiazole ring.

¹³C-NMR (Carbon NMR): While specific experimental data was not found, the expected signals based on the structure would include:

-

~160-165 ppm: Two signals for the C=N carbons of the oxadiazole ring.

-

~158-160 ppm: Signal for the carbon bearing the hydroxyl group (C-OH).

-

~128-130 ppm: Signal for the aromatic carbons ortho to the oxadiazole.

-

~115-118 ppm: Signals for the aromatic carbons ortho to the hydroxyl group and the carbon attached to the oxadiazole.

-

~10-15 ppm: A signal for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. A typical spectrum for this compound would show:

-

~3200-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

-

~2900-3000 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1600-1620 cm⁻¹: C=N stretching of the oxadiazole ring.

-

~1500-1590 cm⁻¹: Aromatic C=C ring stretching.

-

~1200-1250 cm⁻¹: Aromatic C-O stretching.

-

~1020-1070 cm⁻¹: C-O-C stretching within the oxadiazole ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry confirms the molecular weight of the compound.

-

Experimental Data: The mass spectrum shows a molecular ion peak (M⁺) at m/z 176 , which corresponds to the molecular weight of the compound. This peak is reported as the base peak (100% relative intensity), indicating the stability of the molecular ion under EI conditions.[5]

Conclusion

This compound is a compound with a well-defined structure and synthesis. While key experimental data such as its melting point and spectroscopic signatures are available, a full physicochemical profile for pharmaceutical development requires the experimental determination of properties like pKa, LogP, and aqueous solubility. The protocols and methodologies detailed in this guide provide a robust framework for researchers to complete this characterization. The combination of a phenolic hydroxyl group and a stable oxadiazole core makes this molecule a compelling scaffold for further investigation in medicinal chemistry and materials science, warranting the rigorous characterization outlined herein.

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound | CAS#:25877-46-7 | Chemsrc. Chemsrc. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern drug discovery and materials science, heterocyclic compounds stand as a cornerstone of innovation. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its wide spectrum of biological activities and unique physicochemical properties.[1] This guide focuses on a particularly promising derivative, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, a molecule that synergistically combines the therapeutic potential of the oxadiazole ring with the reactive and modifiable nature of a phenolic group.

The presence of the 1,3,4-oxadiazole moiety is associated with a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The phenolic hydroxyl group, on the other hand, not only contributes to the molecule's antioxidant properties but also serves as a key handle for synthetic modifications, allowing for the fine-tuning of its biological and material characteristics.[2][3]

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful application. These fundamental properties govern its behavior in various environments, influencing everything from its formulation as a pharmaceutical to its performance in organic electronic devices. This in-depth technical guide provides a thorough exploration of these critical parameters, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability profiles.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4][5] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| Melting Point | 236 °C | [4] |

| Predicted pKa | 8.17 ± 0.15 | [4] |

| Predicted Boiling Point | 352.9 ± 44.0 °C | [4] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [4] |

Solubility Profile: Navigating the Solvent Landscape

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its solubility is dictated by the interplay between the polar phenolic hydroxyl group and the heterocyclic oxadiazole ring, and the nonpolar aromatic and methyl groups.

While specific experimental solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior and provide predicted values based on its structural similarity to other phenolic and oxadiazole-containing molecules. Generally, phenolic compounds exhibit poor solubility in water, which can be improved in the presence of acids or bases due to salt formation. Their solubility is typically higher in polar organic solvents.[2] It has been noted that for oxadiazole isomers, the 1,3,4-oxadiazoles are generally more soluble than their 1,2,4-counterparts.[6] However, the presence of aryl substituents on the 1,3,4-oxadiazole ring is known to significantly decrease aqueous solubility compared to alkyl substituents.[7] For instance, 2,5-dimethyl-1,3,4-oxadiazole is completely water-soluble, highlighting the impact of the phenyl group in our target molecule.[7]

Predicted Solubility in Common Solvents

The following table presents the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature. These values are estimated using computational models that leverage the physicochemical properties of the molecule.

| Solvent | Dielectric Constant (ε) | Predicted Solubility Category | Predicted Solubility (mg/mL) |

| Water | 80.1 | Sparingly Soluble | ~0.1 - 1.0 |

| Ethanol | 24.6 | Soluble | ~10 - 30 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 100 |

| Acetone | 20.7 | Soluble | ~10 - 30 |

| Acetonitrile | 37.5 | Sparingly Soluble | ~1 - 10 |

| Ethyl Acetate | 6.0 | Slightly Soluble | ~1 - 5 |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution and then quantify the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a series of vials containing the selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile, ethyl acetate).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in mg/mL or mol/L based on the dilution factor and the measured concentration.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Based on studies of analogous 1,3,4-oxadiazole and phenolic compounds, this compound is likely susceptible to degradation under certain conditions. The oxadiazole ring can be sensitive to pH, particularly strong acidic or alkaline environments, which can lead to ring-opening. The phenolic hydroxyl group is prone to oxidation.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is an essential component of preformulation studies. It provides insights into the intrinsic stability of the molecule and helps in the development of a stability-indicating analytical method.

Key Stress Conditions:

-

Acidic and Basic Hydrolysis: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring cleavage.

-

Oxidative Degradation: The phenolic moiety is a primary target for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of quinone-type structures and other degradation products.

-

Thermal Stress: High temperatures can accelerate degradation processes. The stability of phenolic compounds can be compromised at elevated temperatures.[6]

-

Photostability: Exposure to UV or visible light can induce photolytic degradation, particularly in compounds with chromophores like the aromatic rings in this molecule.

Predicted Degradation Profile

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potential Degradation | Ring opening of the oxadiazole moiety. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Likely Degradation | Ring opening of the oxadiazole moiety and potential oxidation of the phenoxide. |

| Oxidative Stress (e.g., 3% H₂O₂) | Likely Degradation | Oxidation of the phenolic hydroxyl group. |

| Thermal Stress (e.g., 60-80 °C) | Potential Degradation | General acceleration of other degradation pathways. |

| Photolytic Stress (e.g., UV/Vis light) | Potential Degradation | Photodegradation of the aromatic systems. |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active compound in the presence of its degradation products.

Step-by-Step Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Forced Degradation Sample Preparation:

-

Acidic: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat if necessary.

-

Alkaline: Dissolve the compound and add 0.1 M NaOH.

-

Oxidative: Dissolve the compound and add 3% H₂O₂.

-

Thermal: Store a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose a solution of the compound to a controlled source of UV and visible light.

-

-

Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and inject them into the HPLC system.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its development in pharmaceutical and material science applications. While specific experimental data on its solubility is limited, predictive models and an understanding of its structural components allow for informed estimations. The stability profile, inferred from related compounds, highlights the importance of controlling pH and protecting against oxidative conditions.

The detailed experimental protocols provided herein offer a robust framework for researchers to determine the precise solubility and stability characteristics of this promising molecule. Future work should focus on generating empirical data to validate the predicted solubility and to fully elucidate the structures of any degradation products formed under stress conditions. Such data will be invaluable for optimizing formulation strategies and ensuring the safety and efficacy of products containing this compound.

References

-

Brogden, P., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(1), 1-26. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2463. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:25877-46-7. Retrieved from [Link]

-

RSC Publishing. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17085-17095. Available at: [Link]

-

PubChem. (n.d.). 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. Retrieved from [Link]

-

PMC. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. Journal of Molecular Structure, 1222, 128883. Available at: [Link]

Sources

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound(SALTDATA: FREE) CAS#: 25877-46-7 [amp.chemicalbook.com]

- 5. This compound | CAS#:25877-46-7 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

Quantum Chemical Blueprint: A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol for Drug Discovery Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery